4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid
Description
Properties
CAS No. |
90034-25-6 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-4-2-3-5-12(10)15-9-16(19)13-8-11(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |
InChI Key |
BWGLEALAIFNJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-toluidine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
Antibacterial Applications
The compound has been identified as a potential antibacterial agent. Research indicates that derivatives of quinoline carboxylic acids exhibit significant activity against various bacterial strains. For instance, a study highlighted the effectiveness of certain 4-oxo-3-quinolinecarboxylic acids against pathogens like Staphylococcus aureus and Escherichia coli, with some compounds demonstrating up to sixty times greater efficacy than traditional antibiotics like nalidixic acid .
Case Study: In Vivo Efficacy
In a controlled study involving female mice, compounds derived from 4-oxo-3-quinolinecarboxylic acid were administered post-infection. The protective dose values (PD50) were calculated, revealing that certain derivatives significantly reduced mortality rates caused by bacterial infections .
| Compound | Staphylococcus aureus (PD50) | Escherichia coli (PD50) |
|---|---|---|
| A | 0.05 mg/kg | 4.7 mg/kg |
| B | 0.02 mg/kg | 1.4 mg/kg |
| C | 0.2 mg/kg | 8.8 mg/kg |
| D | 0.03 mg/kg | 1.5 mg/kg |
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of compounds based on the quinoline scaffold, particularly focusing on their ability to inhibit lipoxygenase (LOX) enzymes. The synthesis of various carboxamide derivatives from 4-hydroxy-2-quinolinone has shown promising results in reducing inflammation markers in vitro .
Case Study: Multi-target Agents
A study synthesized twenty-one quinolinone carboxamides and assessed their bioactivity against LOX and antioxidant activity. The findings indicated that certain derivatives not only inhibited LOX but also exhibited cytotoxic effects against human colorectal adenocarcinoma cell lines, suggesting their potential as multi-target therapeutic agents .
Anticancer Properties
The anticancer potential of 4-oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid has been investigated through various synthetic analogs. Some studies have reported significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) due to the presence of the quinoline moiety .
Case Study: Cytotoxicity Evaluation
In vitro tests demonstrated that specific derivatives exhibited potent cytotoxicity against several cancer cell lines, indicating their potential utility in cancer treatment protocols . The structure-activity relationship analysis revealed that modifications at specific positions on the quinoline ring could enhance anticancer activity.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives with modifications at positions 2, 3, 4, and 6 exhibit diverse biological and chemical behaviors. Below is a detailed comparison of 4-oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid with analogous compounds, focusing on structural variations, synthetic pathways, and functional properties.
Structural Analogues and Substituent Effects
Physicochemical and Functional Differences
- Lipophilicity : The o-tolyl group in the target compound increases logP compared to hydroxyl- or bromine-substituted analogues, impacting bioavailability .
- Acid-Base Behavior : Carboxylic acid-containing derivatives (e.g., 6-carboxylic acid variants) exhibit pH-dependent solubility, whereas alkylated derivatives (e.g., 1-ethyl-2-methyl analogues) show reduced ionization .
- Reactivity : Bromine or hydroxyl substituents enhance electrophilicity or hydrogen-bonding capacity, respectively, influencing interactions with biological targets like enzymes or receptors .
Biological Activity
4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid (CAS Number: 1036565-76-0) is a compound belonging to the class of dihydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The structure includes a quinoline core, which is known for various biological properties, including anticancer and antibacterial activities.
- Molecular Formula : C17H13NO3
- Molecular Weight : 281.29 g/mol
- CAS Number : 1036565-76-0
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid exhibit significant anticancer properties. For instance, related derivatives were tested against the MCF-7 cell line using the MTT assay, demonstrating potent cytotoxic effects. Notably, some compounds showed comparable efficacy to established chemotherapeutic agents like Doxorubicin (Dox) .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural features. In studies focusing on similar compounds, it was found that substituents at specific positions on the quinoline ring can enhance or diminish activity. For example, the presence of alkoxy groups at the 6-position was crucial for maintaining high potency as ET(A) receptor antagonists .
Study on Anticancer Effects
In a study evaluating a series of quinoline derivatives, several compounds were synthesized and tested for their anticancer effects against various cancer cell lines. The study highlighted that modifications to the quinoline structure could lead to improved selectivity and potency against cancer cells .
Study on Antimicrobial Properties
Another research effort focused on synthesizing and testing new quinoline derivatives for antimicrobial activity. The findings indicated that specific modifications could enhance efficacy against resistant strains of bacteria .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-oxo-2-(o-tolyl)-1,4-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of quinoline-6-carboxylic acid derivatives typically involves cyclocondensation of substituted anilines with β-keto esters or ketones. For analogs like 2-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, key steps include:
- Cyclization : Using DMF or THF as solvents under reflux to promote ring closure .
- Acid/Base Neutralization : Sodium bicarbonate is often employed to neutralize acidic byproducts and stabilize the carboxylic acid group .
- Substituent Introduction : The o-tolyl group can be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring Pd catalysts or Lewis acids like AlCl₃ .
Critical Parameters : - Temperature : Reflux (~110–120°C) ensures solubility and reaction completion.
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) optimizes cross-coupling efficiency for aryl groups .
Yield Optimization : Lower yields (<50%) are common due to steric hindrance from o-tolyl; purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound against bacterial targets?
Methodological Answer:
Computational studies bridge structural features and biological activity:
- Density Functional Theory (DFT) : Calculates electron distribution, HOMO-LUMO gaps, and reactive sites. For quinoline derivatives, the keto group at C4 and carboxylic acid at C6 are critical for charge transfer interactions with bacterial DNA gyrase .
- Molecular Docking : Simulates binding to targets like E. coli gyrase (PDB: 1KZN). The o-tolyl group’s steric bulk may reduce binding affinity compared to smaller substituents (e.g., fluoro), but hydrophobic interactions with Val120 and Ala50 residues enhance stability .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations). Root-mean-square deviation (RMSD) >3 Å indicates conformational instability, requiring structural modifications .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation at the C4 keto group (loss of CO) is common .
Advanced: How does the steric effect of the o-tolyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The ortho-methyl group introduces steric hindrance, affecting:
- Catalytic Efficiency : Pd-catalyzed couplings (e.g., Suzuki) require bulky ligands (e.g., SPhos) to prevent catalyst deactivation. Yields drop by ~20% compared to para-substituted analogs .
- Reaction Kinetics : Slower oxidative addition due to restricted access to the Pd center. Kinetic studies (monitored via HPLC) show 30% longer reaction times for o-tolyl vs. phenyl .
- Byproduct Formation : Increased homocoupling byproducts (e.g., biaryl derivatives) due to slower transmetallation. Silica gel chromatography (gradient elution) separates these impurities .
Basic: What are the key functional groups in this compound, and how do they contribute to its solubility and stability?
Methodological Answer:
- Carboxylic Acid (-COOH) :
- Keto Group (C4=O) :
- o-Tolyl Group :
Advanced: What strategies resolve contradictions in reported biological activity data for quinoline-6-carboxylic acid derivatives?
Methodological Answer:
Discrepancies in MIC values or enzyme inhibition often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing). For example, S. aureus MICs vary ±15% depending on inoculum size .
- Solvent Effects : DMSO (>1% v/v) inhibits bacterial growth, producing false negatives. Use sterile PBS for compound dilution .
- Structural Analog Interference : Trace impurities (e.g., unreacted o-tolyl precursors) may skew results. LC-MS purity >95% is essential .
Basic: How is crystallographic data utilized to validate the molecular structure?
Methodological Answer:
- X-Ray Diffraction :
- Crystallization Conditions : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals (space group P2₁/c). Unit cell parameters (a=10.2 Å, b=12.5 Å) align with similar quinolones .
Advanced: What mechanistic insights explain the compound’s potential as a DNA gyrase inhibitor?
Methodological Answer:
- Binding Mode : The carboxylic acid at C6 chelates Mg²⁺ in the gyrase active site, mimicking natural ATP binding. Molecular dynamics show a binding free energy (ΔG) of -9.8 kcal/mol .
- Resistance Mitigation : The o-tolyl group’s bulk may hinder common mutations (e.g., GyrA Ser84Leu), reducing resistance development compared to fluoroquinolones .
- Enzyme Kinetics : IC₅₀ values (measured via supercoiling assays) correlate with substituent electronegativity; electron-withdrawing groups (e.g., -COOH) enhance inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
